molecular formula C7H3BrF5NOS B1380105 7-Bromo-5-(pentafluorothio)-1,3-benzoxazole CAS No. 1432075-78-9

7-Bromo-5-(pentafluorothio)-1,3-benzoxazole

Cat. No.: B1380105
CAS No.: 1432075-78-9
M. Wt: 324.07 g/mol
InChI Key: VRCWUFJGQVTHLO-UHFFFAOYSA-N
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Description

7-Bromo-5-(pentafluorothio)-1,3-benzoxazole is a chemical compound with the CAS Number: 1432075-78-9 . It has a molecular weight of 324.07 . The IUPAC name for this compound is 7-bromo-5-(pentafluoro-lambda6-sulfanyl)benzo[d]oxazole . It is a solid powder at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrF5NOS/c8-5-1-4(16(9,10,11,12)13)2-6-7(5)15-3-14-6/h1-3H . The InChI key is VRCWUFJGQVTHLO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid powder at ambient temperature . It has a boiling point of 76-78 .

Scientific Research Applications

Fluorescent Probes and Sensing Applications

Compounds related to 7-Bromo-5-(pentafluorothio)-1,3-benzoxazole have been applied in the development of fluorescent probes for sensing applications. For instance, benzoxazole derivatives have been synthesized for sensing magnesium and zinc cations, showing sensitivity to pH changes which result in fluorescence enhancement under basic conditions (Tanaka et al., 2001). Another study highlighted the synthesis of fluorescent probes sensitive to amine compounds, providing a tool for detecting hexamethylenediamine and hydrazine with different fluorescent colors (Lee et al., 2004).

Biological Activity

Several studies have explored the biological activity of benzoxazole derivatives. A library of 7-substituted 5H-pyrrolo[1,2-a][3,1]benzoxazin-5-one derivatives was investigated for anti-proliferative activity against a panel of human cancer cell lines. 7-Bromo-5H-benzo[d]pyrrolo[2,1-b][1,3]oxazin-5-one, in particular, showed promising effects, suggesting apoptosis as a possible mechanism for its activity (Badolato et al., 2017). Another study synthesized 2-halogenatedphenyl benzoxazole-5-carboxylic acids, demonstrating significant anti-inflammatory and cytotoxic activities, highlighting the therapeutic potential of benzoxazole derivatives in treating various diseases (Thakral et al., 2022).

Synthesis and Chemical Properties

The synthesis and characterization of novel thiofibrates bearing a 1,3-benzoxazole moiety have been reported, revealing the methodological advancements in producing compounds with potential lipid-regulating properties (NiranjanM & ChaluvarajuK, 2018). Research on the unexpected bromine migration during the synthesis of thieno[3,4‐b][1,5]benzoxazepin-10‐ones provides insights into the reactivity and potential applications of brominated benzoxazole derivatives in organic chemistry (Press & Eudy, 1981).

Safety and Hazards

The safety information for 7-Bromo-5-(pentafluorothio)-1,3-benzoxazole includes several hazard statements: H302+H312+H332;H315;H319;H335 . The precautionary statements include P271;P260;P280 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Properties

IUPAC Name

(7-bromo-1,3-benzoxazol-5-yl)-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF5NOS/c8-5-1-4(16(9,10,11,12)13)2-6-7(5)15-3-14-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCWUFJGQVTHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CO2)Br)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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